![molecular formula C11H9ClN2S B1483320 5-(chloromethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole CAS No. 2092050-34-3](/img/structure/B1483320.png)
5-(chloromethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole
Overview
Description
5-(Chloromethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole, or 5-CM-PPT, is a synthetic molecule that has been used in a variety of research applications. It is a heterocyclic compound composed of a pyrazole ring with a chlorine atom and two alkyl groups attached. 5-CM-PPT is a relatively new molecule, having been synthesized in 2019, and has been used in research studies to investigate a range of topics, including its mechanism of action, biochemical and physiological effects, and its potential applications in laboratory experiments. The purpose of
Scientific Research Applications
Synthesis Approaches:
- A variety of phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides, structurally related to the compound , were synthesized through the ring closure reaction of phenyl-1-(thiophen-2-yl) prop-2-en-1-ones with thiosemicarbazide in an alcoholic basic medium. These compounds were evaluated for their antidepressant activity and neurotoxicity screening, with structural characterization done using IR, 1H NMR, 13C NMR, Mass, and elemental analyses. The preclinical evaluation involved in silico toxicity, blood-brain barrier, and human oral absorption prediction (Mathew et al., 2014).
- The generation of a structurally diverse library of compounds was achieved using 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a ketonic Mannich base derived from 2-acetylthiophene, as a starting material. This compound underwent various alkylation and ring closure reactions, leading to the production of dithiocarbamates, thioethers, and various monocyclic NH-azoles derivatives (Roman, 2013).
Structural Characterization:
- The structural and molecular properties of various derivatives related to the compound of interest have been thoroughly characterized. This includes the synthesis of 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carboxamide, characterized using single crystal X-ray diffraction studies, crystallizing in the triclinic crystal system. The structural details were confirmed, and interactions such as hydrogen bonding were identified, highlighting the compound's stability and intermolecular interactions (Prabhuswamy et al., 2016).
- Similar structural characterizations were conducted for compounds like 1-(3-chlorophenyl)-3-(5-chlorothiophen-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole. These studies involved spectral and single-crystal X-ray diffraction analyses, which provided a comprehensive insight into the compound's crystal system, space group, and unit cell parameters (Prabhudeva et al., 2017).
properties
IUPAC Name |
5-(chloromethyl)-1-prop-2-ynyl-3-thiophen-2-ylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2S/c1-2-5-14-9(8-12)7-10(13-14)11-4-3-6-15-11/h1,3-4,6-7H,5,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFZCXJJBXHHDKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C(=CC(=N1)C2=CC=CS2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(chloromethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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